molecular formula C11H14Br2O B14770042 1,5-Dibromo-2-(t-butyl)-4-methoxybenZene

1,5-Dibromo-2-(t-butyl)-4-methoxybenZene

Cat. No.: B14770042
M. Wt: 322.04 g/mol
InChI Key: PLNYAAJHYQGGFR-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is an organic compound with the molecular formula C11H14Br2O. It is a derivative of benzene, where two bromine atoms, a tert-butyl group, and a methoxy group are substituted at specific positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 2-(tert-butyl)-4-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules and polymers.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating interactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dibromo-2,4-dimethoxybenzene
  • 1,5-Dibromo-2-(tert-butyl)-4-ethoxybenzene
  • 1,5-Dibromo-2-(tert-butyl)-4-(methoxymethoxy)benzene

Uniqueness

1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is unique due to the presence of both bromine atoms and a tert-butyl group, which provide distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Properties

Molecular Formula

C11H14Br2O

Molecular Weight

322.04 g/mol

IUPAC Name

1,5-dibromo-2-tert-butyl-4-methoxybenzene

InChI

InChI=1S/C11H14Br2O/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6H,1-4H3

InChI Key

PLNYAAJHYQGGFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1Br)Br)OC

Origin of Product

United States

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